Cas no 273756-99-3 (1-Ethyl-1H-imidazo[4,5-b]pyridine)
1-Ethyl-1H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazo[4,5-b]pyridine,1-ethyl-
- 1H-Imidazo[4,5-b]pyridine,1-ethyl-(9CI)
- 1-Ethyl-1H-imidazo[4,5-b]pyridine
- IDQBZQRENYYJCR-UHFFFAOYSA-N
- AK445377
- MFCD18808124
- 273756-99-3
- DS-18811
- C74418
- YKA75699
- SCHEMBL231309
- 1-ETHYLIMIDAZO[4,5-B]PYRIDINE
- CS-0161704
- AKOS027404039
- DS-021728
-
- MDL: MFCD18808124
- Inchi: 1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3
- InChI Key: IDQBZQRENYYJCR-UHFFFAOYSA-N
- SMILES: N1(C=NC2=C1C=CC=N2)CC
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7
- XLogP3: 1
Experimental Properties
- PSA: 30.71
1-Ethyl-1H-imidazo[4,5-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192356-100mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 100mg |
$233.24 | 2023-09-02 | |
| Alichem | A029192356-250mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 250mg |
$380.00 | 2023-09-02 | |
| Alichem | A029192356-1g |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 1g |
$1007.00 | 2023-09-02 | |
| Chemenu | CM251852-1g |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 1g |
$888 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE502-50mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 50mg |
563.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE502-200mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 200mg |
1407.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE502-250mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 250mg |
2118CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE502-100mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 100mg |
1029CNY | 2021-05-08 | |
| abcr | AB528386-250 mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine; . |
273756-99-3 | 250MG |
€287.50 | 2023-04-17 | ||
| Chemenu | CM251852-250mg |
1-Ethyl-1H-imidazo[4,5-b]pyridine |
273756-99-3 | 97% | 250mg |
$182 | 2024-07-28 |
1-Ethyl-1H-imidazo[4,5-b]pyridine Suppliers
1-Ethyl-1H-imidazo[4,5-b]pyridine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-Ethyl-1H-imidazo[4,5-b]pyridine
Introduction to 1-Ethyl-1H-imidazo[4,5-b]pyridine (CAS No. 273756-99-3)
1-Ethyl-1H-imidazo[4,5-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 273756-99-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its ring system imparts distinct chemical and pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The imidazo[4,5-b]pyridine core is a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. This configuration allows for diverse interactions with biological targets, including enzymes and receptors. The introduction of an ethyl substituent at the 1-position of the imidazo[4,5-b]pyridine ring further modulates its pharmacokinetic and pharmacodynamic profiles, enhancing its potential as a lead compound in medicinal chemistry.
In recent years, 1-Ethyl-1H-imidazo[4,5-b]pyridine has been extensively studied for its potential applications in addressing various therapeutic challenges. One of the most promising areas of research involves its use as a precursor in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several kinases, including tyrosine kinases and serine/threonine kinases, which are critical in signal transduction pathways associated with tumor growth and metastasis.
Moreover, the imidazo[4,5-b]pyridine scaffold has shown promise in the treatment of inflammatory and autoimmune diseases. Research indicates that compounds based on this structure can modulate inflammatory cytokine production by interacting with specific intracellular signaling pathways. This has led to investigations into their potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of 1-Ethyl-1H-imidazo[4,5-b]pyridine to modulate immune responses makes it a compelling candidate for further exploration in immunomodulatory therapies.
Another area of interest is the application of 1-Ethyl-1H-imidazo[4,5-b]pyridine in antiviral research. The compound’s ability to interfere with viral replication by inhibiting key viral enzymes has been highlighted in several studies. Specifically, derivatives of this scaffold have shown activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The structural flexibility of the imidazo[4,5-b]pyridine ring allows for modifications that can enhance binding affinity to viral targets, making it a versatile platform for antiviral drug design.
The synthesis of 1-Ethyl-1H-imidazo[4,5-b]pyridine involves multi-step organic reactions that typically begin with readily available starting materials. Common synthetic routes include condensation reactions between appropriate imidazole and pyridine precursors followed by functional group transformations to introduce the ethyl substituent. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, enabling researchers to produce larger quantities of the compound for both preclinical and clinical studies.
In terms of pharmacological evaluation, 1-Ethyl-1H-imidazo[4,5-b]pyridine has been profiled for its toxicity and pharmacokinetic properties. Preliminary toxicology studies suggest that the compound is well-tolerated at moderate doses, with minimal adverse effects observed in animal models. Pharmacokinetic assessments indicate reasonable bioavailability and metabolic stability, which are crucial factors for determining its suitability for therapeutic use. Further studies are ongoing to optimize its pharmacokinetic profile through structural modifications.
The growing body of research on imidazo[4,5-b]pyridines underscores their significance as pharmacological tools. The unique combination of biological activities exhibited by compounds like 1-Ethyl-1H-imidazo[4,5-b]pyridine makes them attractive candidates for drug development across multiple therapeutic areas. As our understanding of their mechanisms of action continues to evolve, so too does the potential for discovering novel treatments for human diseases.
In conclusion,1-Ethyl-1H-imidazo[4,5-b]pyridine (CAS No. 273756-99-3) represents a promising chemical entity with diverse applications in pharmaceutical research. Its structural features enable interactions with various biological targets, making it a valuable scaffold for developing innovative therapeutics. Ongoing studies aim to harness its full potential by optimizing its chemical properties and exploring new therapeutic modalities.
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